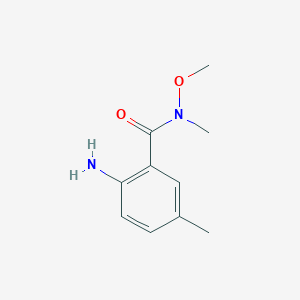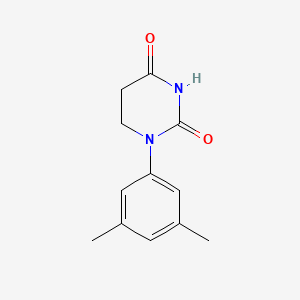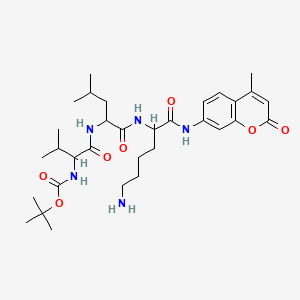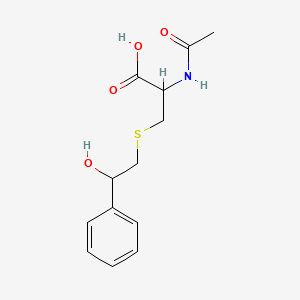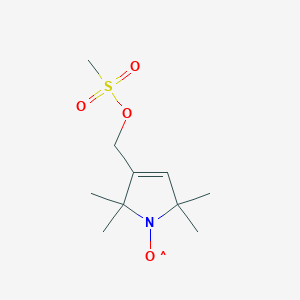
(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonate-1-oxyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a pyrroline ring substituted with oxyl and methanesulfonyloxymethyl groups. This compound is often used in various scientific research applications due to its ability to act as a spin label, making it valuable in the study of molecular dynamics and interactions.
Méthodes De Préparation
The synthesis of 1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the Pyrroline Ring: The initial step involves the formation of the pyrroline ring through cyclization reactions.
Introduction of Oxyl Group: The oxyl group is introduced via oxidation reactions, often using reagents like m-chloroperbenzoic acid.
Methanesulfonyloxymethyl Substitution: The final step involves the substitution of the methanesulfonyloxymethyl group, typically using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods may vary slightly but generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxyl derivatives.
Reduction: Reduction reactions can convert the oxyl group to hydroxyl or other functional groups.
Substitution: The methanesulfonyloxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a spin label in electron paramagnetic resonance (EPR) spectroscopy, allowing researchers to study molecular dynamics and interactions.
Biology: The compound is used to label proteins and nucleic acids, facilitating the study of their structure and function.
Industry: The compound is used in the development of advanced materials and sensors due to its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of 1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline involves its ability to act as a spin label. The oxyl group introduces unpaired electrons, which can interact with other molecular species, providing valuable information about molecular dynamics and interactions. The methanesulfonyloxymethyl group enhances the compound’s stability and reactivity, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline can be compared with other similar compounds, such as:
1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl methanethiosulfonate: This compound also acts as a spin label but has different substituents, affecting its reactivity and applications.
2,2,5,5-Tetramethyl-3-pyrroline-3-methyl methanethiosulfonate: Similar in structure but lacks the oxyl group, resulting in different chemical properties and uses.
The uniqueness of 1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline lies in its combination of the oxyl and methanesulfonyloxymethyl groups, providing a balance of stability and reactivity that is valuable in various scientific research applications.
Propriétés
Formule moléculaire |
C10H18NO4S |
|---|---|
Poids moléculaire |
248.32 g/mol |
InChI |
InChI=1S/C10H18NO4S/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3 |
Clé InChI |
PBIWYVVWACIMOK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C(N1[O])(C)C)COS(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13889895.png)
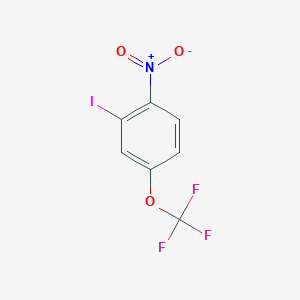
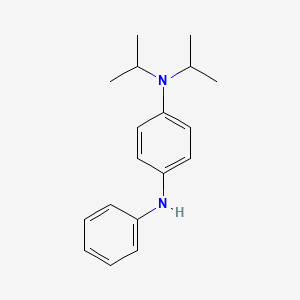


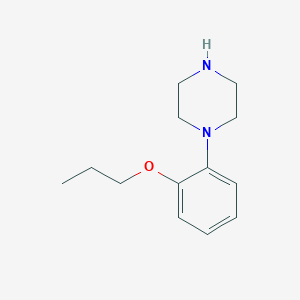
![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
